![molecular formula C15H18O8 B13828118 3,3a,7a,9b-Tetrahydro-3-(1-hydroxyethyl)-2-oxo-2H,4ah-1,4,5-trioxadicyclopent[a,hi]indene-7-carboxylic acid methyl ester](/img/structure/B13828118.png)
3,3a,7a,9b-Tetrahydro-3-(1-hydroxyethyl)-2-oxo-2H,4ah-1,4,5-trioxadicyclopent[a,hi]indene-7-carboxylic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Allamandicin is a naturally occurring iridoid lactone found in the plant Allamanda cathartica, which belongs to the family Apocynaceae This compound is known for its diverse biological activities, including insecticidal and potential medicinal properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of allamandicin involves the extraction from the plant Allamanda cathartica. The extraction process typically includes the following steps:
Collection and Drying: The plant material, including leaves, stems, and flowers, is collected and dried.
Extraction: The dried plant material is subjected to solvent extraction using solvents such as methanol, ethanol, or hexane.
Purification: The crude extract is purified using chromatographic techniques such as column chromatography, high-performance liquid chromatography (HPLC), or gas chromatography-mass spectrometry (GC-MS).
Industrial Production Methods
Industrial production of allamandicin is not well-documented, but it would likely involve large-scale extraction and purification processes similar to those used in laboratory settings. The use of advanced extraction technologies, such as supercritical fluid extraction, could enhance the efficiency and yield of allamandicin production.
Analyse Des Réactions Chimiques
Types of Reactions
Allamandicin undergoes various chemical reactions, including:
Oxidation: Allamandicin can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the lactone ring structure.
Substitution: Substitution reactions can occur at specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of allamandicin, which may exhibit different biological activities.
Applications De Recherche Scientifique
Allamandicin has several scientific research applications, including:
Chemistry: Used as a model compound for studying iridoid lactones and their chemical properties.
Biology: Investigated for its insecticidal properties and potential use in pest control.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Mécanisme D'action
The mechanism of action of allamandicin involves its interaction with specific molecular targets and pathways. In insecticidal applications, allamandicin disrupts the normal functioning of insect nervous systems, leading to paralysis and death. In medicinal applications, allamandicin may exert its effects through the inhibition of key enzymes or signaling pathways involved in disease processes.
Comparaison Avec Des Composés Similaires
Allamandicin is unique among iridoid lactones due to its specific structure and biological activities. Similar compounds include:
Plumericin: Another iridoid lactone with antimicrobial properties.
Isoplumericin: Known for its anti-inflammatory effects.
Plumieride: Exhibits anticancer activity.
Allamandicin stands out due to its potent insecticidal properties and potential therapeutic applications, making it a compound of significant interest in various fields of research.
Propriétés
Formule moléculaire |
C15H18O8 |
|---|---|
Poids moléculaire |
326.30 g/mol |
Nom IUPAC |
methyl 6-hydroxy-11-(1-hydroxyethyl)-12-oxo-7,9,13-trioxatetracyclo[6.5.1.01,10.04,14]tetradec-2-ene-5-carboxylate |
InChI |
InChI=1S/C15H18O8/c1-5(16)7-10-15(23-13(7)19)4-3-6-8(11(17)20-2)12(18)22-14(21-10)9(6)15/h3-10,12,14,16,18H,1-2H3 |
Clé InChI |
VLBNONAQDKTJCU-UHFFFAOYSA-N |
SMILES canonique |
CC(C1C2C3(C=CC4C3C(O2)OC(C4C(=O)OC)O)OC1=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


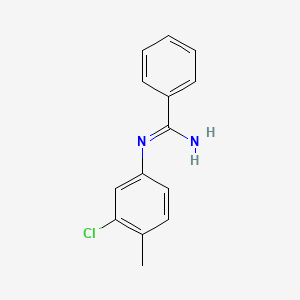
![[(2S,3S,4S,5S)-5-(2-amino-6-chloropurin-9-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate](/img/structure/B13828041.png)
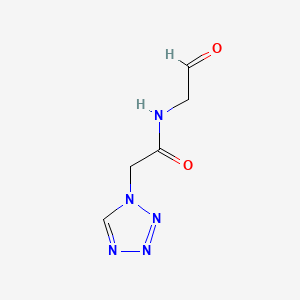
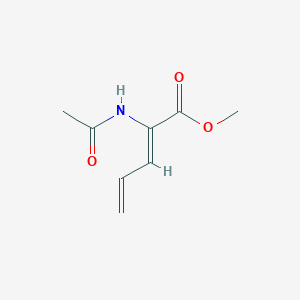
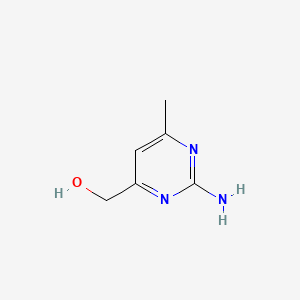
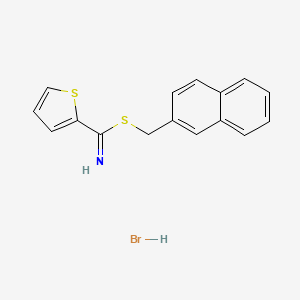
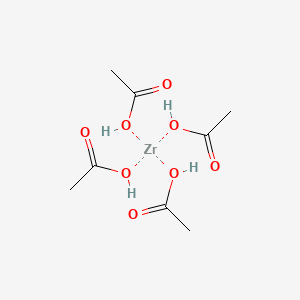
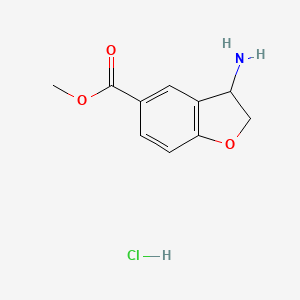
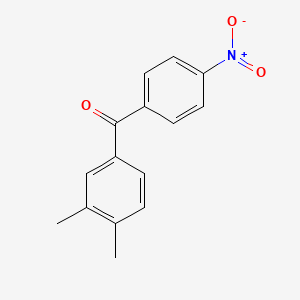
![4-[(2,4-Dimethoxyphenyl)methyl]-3-methylpiperazin-2-one;hydrochloride](/img/structure/B13828100.png)
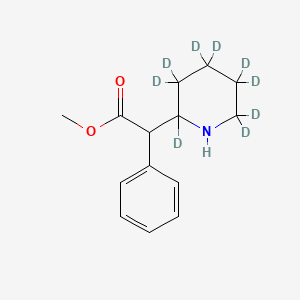
![4-Cyclohexyl-2-[6-(4-cyclohexyl-4,5-dihydro-1,3-oxazol-2-yl)pyridin-2-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B13828114.png)
![9-Oxabicyclo[6.1.0]nonan-4-one](/img/structure/B13828115.png)
![ethyl (2S)-2-[[(3R)-5-chloro-8-hydroxy-3-methyl-1-oxo-3,4-dihydroisochromene-7-carbonyl]amino]-3-(2,3,4,5,6-pentadeuteriophenyl)propanoate](/img/structure/B13828116.png)
